

# Technical Support Center: PACAP-38 (31-38) TFA

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## Compound of Interest

Compound Name: PACAP-38 (31-38), human,  
mouse, rat (TFA)

Cat. No.: B8087404

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of PACAP-38 (31-38) TFA.

## Frequently Asked Questions (FAQs)

### 1. What is PACAP-38 (31-38) TFA?

PACAP-38 (31-38) TFA is the trifluoroacetate salt of the human, mouse, and rat PACAP-38 (31-38) peptide fragment. It is a PAC1 receptor activator that elevates cytosolic Ca<sup>2+</sup>, increases cell proliferation, and stimulates the phosphorylation of both the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK).[1] This peptide is often used in neurotrophic and neuroprotective research.[1]

### 2. How should I store lyophilized PACAP-38 (31-38) TFA?

Lyophilized PACAP-38 (31-38) TFA should be stored at 0-5°C for up to 6 months.[2] For longer-term storage, it is recommended to store it at -20°C.[3]

### 3. How do I reconstitute PACAP-38 (31-38) TFA?

PACAP-38 (31-38) TFA is soluble in water.[2] For cell culture studies, it can be reconstituted in distilled water. For in vivo injections, sterile 0.9% NaCl (saline) is a suitable solvent. To prepare a stock solution, for example, 100 mg/mL, PBS can be used, and ultrasonic treatment may be necessary to achieve a clear solution.

#### 4. What are the recommended storage conditions for reconstituted PACAP-38 (31-38) TFA?

Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles. The stability of the stock solution depends on the storage temperature:

- +4°C: Up to 5 days
- -20°C: Up to 1 month or up to 3 months
- -80°C: Up to 6 months

#### 5. What is the molecular weight and purity of PACAP-38 (31-38) TFA?

The molecular weight is approximately 1061.63 g/mol to 1176.29 g/mol, depending on the salt form. The purity is typically  $\geq 95\%$  or  $\geq 98\%$ .

## Troubleshooting Guide



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Experimental Protocols

Protocol 1: In Vitro Neuronal Cell Proliferation Assay

This protocol is adapted from studies demonstrating the proliferative effects of PACAP-38 (31-38) in neural cells.

- **Cell Plating:** Plate neural cells (e.g., NCI-H838) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- **Peptide Preparation:** Prepare a stock solution of PACAP-38 (31-38) TFA in sterile distilled water. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01-10 nM).
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing different concentrations of PACAP-38 (31-38). Include a vehicle control (medium without the peptide).
- **Incubation:** Incubate the cells for a specified period (e.g., 48 hours).
- **Proliferation Assessment:** Measure cell proliferation using a standard method, such as an MTS or WST-1 assay, according to the manufacturer's instructions.

#### Protocol 2: Western Blot for ERK Phosphorylation

This protocol is based on the known signaling pathway of PACAP-38 (31-38) involving ERK phosphorylation.

- **Cell Treatment:** Plate cells (e.g., HEK293 expressing PAC1 receptors) and grow to 70-80% confluency. Treat the cells with PACAP-38 (31-38) at a final concentration of 300 nM for a short duration (e.g., 5-15 minutes).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
- **Immunoblotting:**

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.

## Visualizations



### FULL PROTOCOL TRUNCATED

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Caption: PACAP-38 (31-38) signaling pathway.



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Caption: Experimental workflow for PACAP-38 (31-38) TFA.

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## References

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